molecular formula C14H19N3OS B256035 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide

4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No. B256035
M. Wt: 277.39 g/mol
InChI Key: BUWPILMWNHYVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a hydrosulfide derivative of 1,2,4-triazole, which is a heterocyclic compound that has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to scavenge free radicals and inhibit oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide exhibits anti-inflammatory, antioxidant, and anticancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to scavenge free radicals and inhibit oxidative stress, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide in lab experiments include its ability to inhibit the activity of certain enzymes such as COX-2 and LOX, which are involved in the inflammatory response. It also exhibits antioxidant activity, which can protect cells from oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to investigate the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studies to investigate the potential use of this compound in the treatment of cancer.
4. Studies to investigate the potential use of this compound in the prevention of oxidative stress-related diseases.
5. Studies to investigate the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has been studied extensively for its potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer activities, and has potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide involves the reaction of 4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol with sodium hydrosulfide. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-butan-2-yl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3OS/c1-4-11(3)17-13(15-16-14(17)19)9-18-12-8-6-5-7-10(12)2/h5-8,11H,4,9H2,1-3H3,(H,16,19)

InChI Key

BUWPILMWNHYVQP-UHFFFAOYSA-N

SMILES

CCC(C)N1C(=NNC1=S)COC2=CC=CC=C2C

Canonical SMILES

CCC(C)N1C(=NNC1=S)COC2=CC=CC=C2C

Origin of Product

United States

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